3-Hydrazino-5,6-diphenyl-1,2,4-triazine

Übersicht

Beschreibung

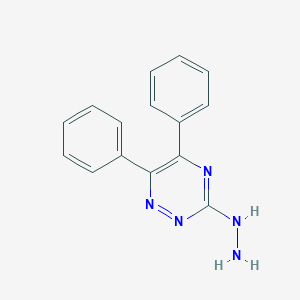

3-Hydrazino-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of a hydrazino group at the third position and two phenyl groups at the fifth and sixth positions of the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process .

Analyse Chemischer Reaktionen

Reaction with Oxazolones

3-Hydrazino-5,6-diphenyl-1,2,4-triazine reacts with 4-arylidene-2-phenyl-oxazol-5(4H)-ones under reflux in toluene to form substituted N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazides (e.g., 3a-d ) . These hydrazides are precursors for further cyclization into pyrazoline derivatives.

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4-Arylidene-2-phenyl-oxazol-5(4H)-ones | Carbohydrazides (3a-d ) | 73–82% | Reflux in toluene (1.5–2 h) |

Reaction with Spiro Compounds

Acylation with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones (5a,b ) yields N-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-diphenyl-4-aryl-5-benzoylamino-2-pyrazolin-5-carbohydrazides (6a,b ) .

Formation of Triazino-Triazines

Cyclocondensation with diethyl oxalate produces 3,4-dioxo-7,8-diphenyl-1,2,4-triazino[4,3-b]-1,2,4-triazine (7 ), which exists in equilibrium with its hydroxy tautomer (8b ) .

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Diethyl oxalate | Triazino-triazine (7 ) | 75% | Reflux in ethanol (3 h) |

Reaction with Pyruvic Acid

Condensation with pyruvic acid yields 3-methyl-4-oxo-7,8-diphenyl-1,2,4-triazino[4,3-b]-1,2,4-triazine (8a ) .

Reaction with Carbonyl Compounds

The hydrazino group undergoes condensation with acetylacetone to form hydrazones (e.g., 2a ), which cyclize to 3-(3,5-dimethylpyrazol-1-yl)-5,6-diphenyl-1,2,4-triazine (10a ) upon heating .

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Acetylacetone | Pyrazolyl-triazine (10a ) | 88% | Heating at 200°C (2 h) |

Reaction with Sugars

Reactions with carbohydrates like D(−)-fructose or D(+)-glucose yield bis-triazinyl hydrazones , demonstrating potential in glycoconjugate chemistry .

Formation of Amidines and Pyrazoles

Reactivity with α-bromomalononitrile or 1,2-dicyanobenzene produces benzencarboximidamide derivatives and pyrazole-fused triazines .

Biological Relevance

Derivatives such as carbohydrazide 8a exhibit in vitro activity against leukemia cell lines (CCRF-CEM, K-256) at 10<sup>−4</sup> M .

Key Structural and Spectral Insights

Wissenschaftliche Forschungsanwendungen

3-Hydrazino-5,6-diphenyl-1,2,4-triazine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and material development.

Analytical Chemistry: It serves as a reagent in the spectrophotometric determination of metal ions, such as iron, in various samples.

Wirkmechanismus

The mechanism of action of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its ability to form stable metal complexes makes it useful in catalysis and material science applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydrazino-5,6-diphenyl-1,2,4-triazine: Unique due to its hydrazino group and potential anticancer properties.

5,6-Diphenyl-3-hydroxy-1,2,4-triazine: Differentiated by the presence of a hydroxy group, used in analytical chemistry.

3-(2-Furylidene)hydrazino-5,6-diphenyl-1,2,4-triazine: Contains a furylidene group, forming metal complexes with distinct properties.

Uniqueness

Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Biologische Aktivität

3-Hydrazino-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound possesses a hydrazino group and two phenyl substituents on a triazine ring, which contribute to its reactivity and interaction with various biological targets. Recent studies have highlighted its anticancer properties, antimicrobial activities, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- Hydrazino Group : Contributes to the compound's reactivity.

- Diphenyl Substituents : Enhance lipophilicity and biological activity.

The biological activity of this compound is linked to its ability to interact with various enzymes and receptors. It has been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer cell proliferation.

Target Enzymes

- α-Amylase

- α-Glucosidase

These enzymes are significant in carbohydrate metabolism and are often targeted in diabetes management and cancer therapy.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MGC-803 (gastric cancer), CCRF-CEM (leukemia), K-562 (chronic myeloid leukemia).

- Mechanism : Induction of apoptosis through modulation of apoptosis-related proteins such as Bax and Bcl-2.

Table 1 summarizes the IC50 values for different cell lines treated with the compound:

| Compound | MGC-803 IC50 (µM) | CCRF-CEM IC50 (µM) | K-562 IC50 (µM) |

|---|---|---|---|

| This compound | 10.23 ± 0.77 | 9.79 ± 0.17 | >100 |

| 5-Fluorouracil (Control) | 9.79 ± 0.17 | 56.20 ± 5.48 | 12.87 ± 1.20 |

These results indicate that the compound has comparable or superior activity to conventional chemotherapeutics like 5-Fluorouracil.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Notably:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Fungal Strains Tested : Candida albicans.

Table 2 provides a summary of the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound possesses potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazine derivatives indicates that modifications to the hydrazino group or phenyl substituents can significantly influence biological activity. For example:

- Halogen Substitutions : Compounds with halogenated phenyl groups showed enhanced inhibitory activity against α-amylase and α-glucosidase compared to non-halogenated analogs .

Case Studies

- Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant apoptosis induction in MGC-803 cells through activation of caspases and downregulation of anti-apoptotic proteins .

- Enzyme Inhibition : The compound was assessed for its dual inhibitory effects on α-amylase and α-glucosidase, showing promising results that could be beneficial in managing Type 2 diabetes .

Eigenschaften

IUPAC Name |

(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWZPMAODJSGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345046 | |

| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21383-24-4 | |

| Record name | 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21383-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.